molecular formula C20H19F3N2O2 B2689606 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955637-10-2

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2689606
CAS RN: 955637-10-2
M. Wt: 376.379
InChI Key: BKZUSUCWNSQJKI-UHFFFAOYSA-N
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Description

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Zablotskaya et al. (2013) reported on the synthesis of new derivatives related to this compound, highlighting their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated significant sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines, along with antimicrobial action. The research aimed to correlate the biological results with the compounds' structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

  • Chemical Synthesis Techniques : Research by Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This study is significant for its efficient catalyst utilization and potential for constructing various heterocycles (Song et al., 2010).

  • Enantioselective Synthesis : Vidal et al. (2019) described a palladium-catalyzed method for producing enantioenriched isoquinolines, a process important for pharmaceutical synthesis. This method is noted for its efficiency and the ability to achieve high enantiomeric ratios (Vidal et al., 2019).

  • Potential Antipsychotic Agents : A study by Norman et al. (1996) focused on synthesizing heterocyclic analogues of 1192U90, a compound structurally similar to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide. These analogues were evaluated for their potential as antipsychotic agents based on their binding to dopamine and serotonin receptors (Norman et al., 1996).

  • Sigma-2 Receptor Ligands : Research by Abate et al. (2011) investigated arylamides hybrids for tumor diagnosis, given their high affinity at σ2 receptors. These compounds, which include structural elements related to the compound , represent leads for the development of PET tracers in tumor diagnosis (Abate et al., 2011).

  • Novel Syntheses in Organic Chemistry : Various studies have explored novel synthetic routes and chemical reactions involving benzamides, which are structurally related to the compound of interest. These include the work of Grigorjeva and Daugulis (2014) on carbonylation of aminoquinoline benzamides, and Xu et al. (2005) on the development of a novel sigma-2 receptor probe (Grigorjeva & Daugulis, 2014); (Xu et al., 2005).

properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-5-8-17(11-15(13)12-25)24-19(27)14-3-6-16(7-4-14)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZUSUCWNSQJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

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